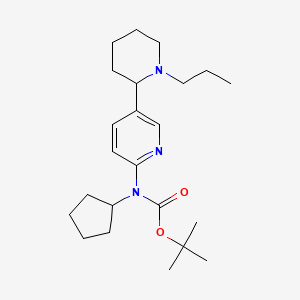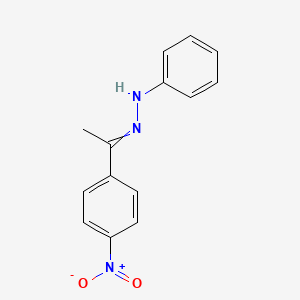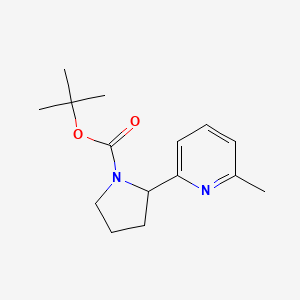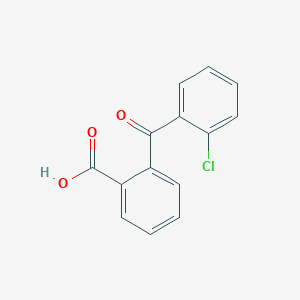
2-(2-Chlorobenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3. It is a derivative of benzoic acid, where a chlorobenzoyl group is attached to the second position of the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Chlorobenzoyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 2-chlorotoluene using potassium permanganate. This reaction typically occurs under acidic conditions and results in the formation of the desired compound . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene, which also leads to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts, such as Raney nickel, can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction reactions.
Substitution: Reagents like ammonia or diphenylphosphide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzoyl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. As a plant growth regulator, it modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit. This modulation occurs through its interaction with plant hormones and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzoic acid: A monochlorobenzoic acid with similar chemical properties but different applications.
4-Chlorobenzoic acid: Another isomer with distinct chemical behavior and uses.
2-Aminobenzoic acid: A derivative formed through substitution reactions.
Uniqueness
2-(2-Chlorobenzoyl)benzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a precursor for numerous derivatives and its role as a plant growth regulator distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
30921-08-5 |
|---|---|
Molekularformel |
C14H9ClO3 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
2-(2-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,(H,17,18) |
InChI-Schlüssel |
YTSWAXSUNMFKBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


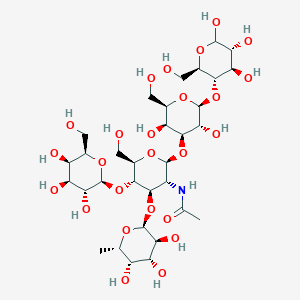
![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
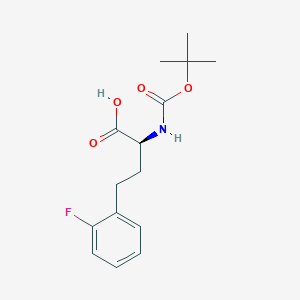

![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
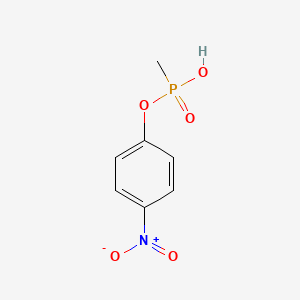

![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
